molecular formula C10H10F2O3 B15322748 2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid

2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid

Cat. No.: B15322748
M. Wt: 216.18 g/mol
InChI Key: JGCLIOGWIXYWLY-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid is a chemical compound with the molecular formula C₁₀H₁₂O₃. This compound is characterized by its white crystalline powder form and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-ethoxyphenylacetic acid with difluorocarbene under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the difluoroacetic acid derivative.

Industrial Production Methods: In an industrial setting, the production of 2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid involves large-scale chemical reactors and precise control of reaction parameters. The process may include the use of continuous flow reactors to maintain consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Substitution reactions can be carried out using halogenating agents such as chlorine (Cl₂) or bromine (Br₂).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions typically produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of halogenated derivatives.

Scientific Research Applications

2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.

Comparison with Similar Compounds

  • 2-(4-Ethoxyphenyl)ethanol

  • 4-Ethoxyphenylacetic acid

  • Etofenprox

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Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C10H10F2O3/c1-2-15-8-5-3-7(4-6-8)10(11,12)9(13)14/h3-6H,2H2,1H3,(H,13,14)

InChI Key

JGCLIOGWIXYWLY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(=O)O)(F)F

Origin of Product

United States

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